

Application Notes and Protocols: Synthesis of N,N-Diethyldodecanamide from Dodecanoyl Chloride

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Compound of Interest

Compound Name: *N,N-Diethyldodecanamide*

Cat. No.: *B1294644*

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Abstract

This document provides a detailed protocol for the synthesis of **N,N-Diethyldodecanamide**, a valuable intermediate in pharmaceutical and chemical research. The synthesis is achieved through the nucleophilic acyl substitution of dodecanoyl chloride with diethylamine. This method is robust, proceeds with a high yield, and is scalable for various research and development needs. Included are comprehensive experimental procedures, a summary of quantitative data, and characterization methods for the final product.

Introduction

N,N-Diethyldodecanamide is a tertiary amide with a long alkyl chain, making it a versatile molecule in various applications, including its use as a pharmaceutical intermediate. The synthesis from dodecanoyl chloride and diethylamine is a classic example of nucleophilic acyl substitution, a fundamental reaction in organic chemistry. Dodecanoyl chloride, an acyl chloride, is highly reactive towards nucleophiles like diethylamine. The reaction proceeds readily, typically in the presence of a non-nucleophilic base such as triethylamine to neutralize the hydrochloric acid byproduct. This prevents the protonation of the amine reactant, which would render it non-nucleophilic.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic carbonyl carbon of dodecanoyl chloride, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a good leaving group. A base, such as triethylamine, then deprotonates the resulting diethylammonium ion to yield the final product, **N,N-Diethyldodecanamide**, and triethylammonium chloride.

Experimental Protocol

3.1. Materials and Reagents

- Dodecanoyl chloride ($\geq 98\%$)
- Diethylamine ($\geq 99.5\%$)
- Triethylamine ($\geq 99.5\%$), anhydrous
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography (if necessary)
- Solvents for chromatography (e.g., hexane, ethyl acetate)

3.2. Equipment

- Round-bottom flask with a magnetic stirrer
- Dropping funnel

- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- NMR spectrometer
- Infrared spectrometer
- Mass spectrometer

3.3. Synthetic Procedure

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethylamine (1.1 equivalents) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath with stirring.
- **Addition of Base:** Add triethylamine (1.2 equivalents) to the stirred solution of diethylamine.
- **Addition of Dodecanoyl Chloride:** Dissolve dodecanoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the cooled amine solution via a dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:**
 - Quench the reaction by adding 1 M HCl solution to neutralize any remaining triethylamine and diethylamine.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 .
- Purification:
 - Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
 - If necessary, purify the crude **N,N-Diethyldodecanamide** by vacuum distillation or column chromatography on silica gel.

Data Presentation

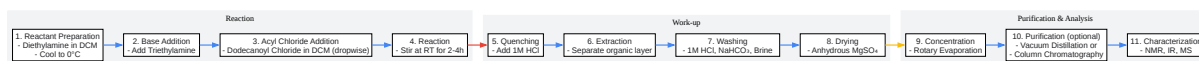
Table 1: Physicochemical Properties of **N,N-Diethyldodecanamide**

Property	Value
Molecular Formula	$\text{C}_{16}\text{H}_{33}\text{NO}$
Molecular Weight	255.44 g/mol [1][2][3]
Appearance	Clear, colorless to light yellow liquid[2]
Boiling Point	166-167 °C at 2 mmHg[2]
Density	0.847 g/mL at 25 °C[2]
Refractive Index (n_D^{20})	1.454[2]
Purity (typical)	>98% (GC)[4][5]
Expected Yield	High (>90%)

Table 2: Spectroscopic Data for **N,N-Diethyldodecanamide**

Spectroscopy	Expected Characteristics
^1H NMR	Signals corresponding to the ethyl groups (triplet and quartet), a triplet for the α -methylene group of the dodecanoyl chain, multiplets for the other methylene groups of the long alkyl chain, and a terminal methyl triplet.
^{13}C NMR	A peak for the carbonyl carbon, signals for the carbons of the two ethyl groups, and a series of peaks for the carbons of the dodecyl chain.
IR (Infrared)	A strong absorption band around $1630\text{--}1650\text{ cm}^{-1}$ corresponding to the C=O stretching of the tertiary amide. C-H stretching bands around $2850\text{--}2960\text{ cm}^{-1}$.
Mass Spec (MS)	The molecular ion peak (M^+) at $m/z = 255.44$. Common fragmentation patterns for amides. [1] [3]

Visualization of the Experimental Workflow



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Caption: Experimental workflow for the synthesis of **N,N-Diethyldodecanamide**.

Safety Precautions

- Work in a well-ventilated fume hood.

- Dodecanoyl chloride is corrosive and reacts with moisture; handle with care.
- Diethylamine and triethylamine are flammable and corrosive.
- Dichloromethane is a volatile and potentially carcinogenic solvent.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The synthesis of **N,N-Diethyldodecanamide** from dodecanoyl chloride and diethylamine is a straightforward and efficient process. The provided protocol, based on the well-established Schotten-Baumann conditions, offers a reliable method for obtaining this compound in high purity and yield. This application note serves as a valuable resource for researchers in need of a practical guide for the synthesis of tertiary amides for various applications in drug development and chemical synthesis.

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